Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
- Imidazo[1,2-a]pyridine analogues
- Indole derivatives
Uniqueness
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both ethyl ester and chloro functional groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazo ring fused with a pyridine structure. Its molecular formula is , with a molecular weight of approximately 224.64 g/mol. The compound appears as a solid with a melting point ranging from 79°C to 82°C, making it suitable for various applications in chemical synthesis and biological studies .
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound could be utilized in pharmacology to modulate drug interactions .
Table 1: Inhibition Profile of this compound
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties . Although the exact mechanisms are not fully elucidated, its structural characteristics may contribute to its ability to inhibit cancer cell proliferation . Further research is needed to explore its efficacy against various cancer types.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to diverse biological outcomes .
Case Studies
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives, including this compound:
- Study on Antitubercular Activity : A set of imidazo[1,2-a]pyridine derivatives were screened for activity against Mycobacterium tuberculosis. While specific data on this compound was not highlighted, the broader class exhibited promising results with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
- In Vivo Pharmacokinetics : Another study assessed the pharmacokinetic profile of related compounds and indicated moderate in vivo activity in mouse models. This suggests potential for further development in therapeutic applications .
Applications and Future Directions
This compound has potential applications across various fields:
- Pharmaceutical Development : As a lead compound for developing drugs targeting cytochrome P450 enzymes and potential anticancer agents.
- Biochemical Research : Investigating enzyme inhibition and receptor binding to elucidate biological pathways.
- Agricultural Chemistry : Exploring its use in developing agrochemicals aimed at improving crop yields.
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGAHGCKVFWBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670236 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-51-2 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.